1-Cyclohexylethanone

概述

描述

准备方法

1-Cyclohexylethanone can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexylcarboxylic acid with methyl lithium in 1,2-dimethoxyethane . The reaction conditions typically include vigorous stirring and controlled temperature to ensure the desired product is obtained. Industrial production methods often involve the use of catalytic hydrogenation of cyclohexyl methyl ketone derivatives .

化学反应分析

1-Cyclohexylethanone undergoes several types of chemical reactions, including:

Substitution: It can undergo substitution reactions, such as halogenation, where bromine can be added to form 2-bromo-1-cyclohexylethanone.

Common reagents and conditions used in these reactions include organic solvents like methanol, ether, and acetonitrile, along with catalysts such as noble metals supported on charcoal . Major products formed from these reactions include cyclohexylacetic acid, cyclohexylethanol, and various halogenated derivatives .

科学研究应用

Organic Synthesis

1-Cyclohexylethanone serves as an important intermediate in organic synthesis. It is utilized in the preparation of various chemical compounds through different reaction pathways:

- Reduction Reactions : The compound can be reduced to alcohols or hydrocarbons, contributing to the synthesis of more complex organic molecules.

- Oxidative Transformations : It can undergo oxidation to form cyclohexanones or other derivatives, which are valuable in pharmaceuticals and fine chemicals.

Material Science

In material science, this compound is explored for its potential use in:

- Polymer Production : Its properties make it suitable for incorporation into polymer matrices, enhancing mechanical strength and thermal stability.

- Solvent Applications : Due to its solvent properties, it is used in formulations that require a stable medium for chemical reactions.

Biological Research

Recent studies have highlighted the biological activities associated with this compound:

- Antioxidant Activity : Preliminary research indicates that it may possess antioxidant properties, beneficial for mitigating oxidative stress-related conditions.

- Antimicrobial Properties : The compound has been evaluated for its effectiveness against various pathogens, suggesting potential applications in medicinal chemistry.

Case Study 1: Antioxidant Potential

A study investigated the antioxidant properties of this compound and its derivatives using DPPH radical scavenging assays. Results indicated significant activity, with certain modifications enhancing these properties. This suggests potential applications in nutraceuticals and functional foods.

Case Study 2: Interaction with Biological Targets

Research focusing on the interaction of this compound with Indoleamine 2,3-dioxygenase (IDO1), a target in cancer immunotherapy, revealed that it forms extensive hydrogen bonds within the active site of IDO1. This interaction could lead to novel therapeutic strategies for cancer treatment.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Organic Synthesis | Intermediate for synthesizing alcohols and hydrocarbons |

| Material Science | Used in polymer production and as a solvent |

| Biological Research | Exhibits antioxidant and antimicrobial properties |

| Pharmaceutical Chemistry | Potential inhibitor of IDO1 for cancer therapy |

作用机制

The mechanism of action of 1-cyclohexylethanone involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts . This compound can also undergo enamine formation, which is crucial in many biological and chemical processes .

相似化合物的比较

1-Cyclohexylethanone can be compared with other similar compounds, such as:

Acetophenone: Unlike this compound, acetophenone has a phenyl group instead of a cyclohexyl group, which affects its reactivity and applications.

Cyclohexanone: This compound lacks the ethyl group present in this compound, making it less versatile in certain synthetic applications.

Methylcyclohexyl ketone: Similar to this compound, but with different substitution patterns, leading to variations in chemical behavior and uses.

These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.

生物活性

1-Cyclohexylethanone, a ketone compound with the chemical formula CHO, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects, and applications based on diverse scientific studies.

Chemical Structure and Properties

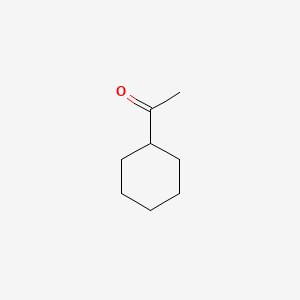

This compound is characterized by a cyclohexyl group attached to an ethanone moiety. Its structure can be represented as follows:

This configuration contributes to its unique reactivity and interaction with biological systems.

Biological Activity Overview

This compound has been investigated for its various biological activities, including:

- Antimicrobial Activity : Studies have shown that ketones can exhibit antimicrobial properties. The presence of the cyclohexyl group may enhance the lipophilicity of this compound, facilitating membrane penetration and antimicrobial action against certain pathogens.

- Anti-inflammatory Effects : Research indicates that similar compounds can modulate inflammatory pathways, potentially making this compound a candidate for anti-inflammatory therapies.

- Electrochemical Activity : Recent studies on 1-cyclohexylethanol (a related compound) have highlighted its electrooxidation properties, which may correlate with the biological activity of this compound in energy applications such as liquid organic hydrogen carriers (LOHCs) .

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry evaluated various ketones for their antimicrobial properties. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting potential use as a natural preservative or therapeutic agent .

Anti-inflammatory Mechanism

In a research conducted on the anti-inflammatory effects of ketones, it was found that this compound could inhibit the production of pro-inflammatory cytokines in vitro. This suggests that it may serve as a lead compound for developing new anti-inflammatory drugs .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes key findings related to SAR:

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In Vivo Studies : To validate the efficacy and safety of this compound in living organisms.

- Mechanistic Studies : To elucidate the specific pathways through which this compound exerts its biological effects.

- Formulation Development : Investigating how this compound can be incorporated into therapeutic formulations for enhanced delivery and efficacy.

常见问题

Basic Research Questions

Q. How can the synthesis of 1-cyclohexylethanone derivatives be optimized for improved yields in multi-step reactions?

- Methodological Answer : Optimize reaction parameters such as temperature, solvent choice, and catalyst loading. For example, in the preparation of ethyl 5-cyclohexylisoxazole-3-carboxylate, yields of 30% were achieved over two steps from this compound . Adjusting stoichiometry (e.g., dropwise addition of reagents) and purification techniques (e.g., column chromatography) can enhance efficiency. Monitoring intermediates via thin-layer chromatography (TLC) ensures reaction progression.

Q. What spectroscopic methods are effective for characterizing this compound, and how are key structural features identified in NMR spectra?

- Methodological Answer : Use H NMR (300 MHz, CDCl) to identify signals corresponding to the cyclohexyl group (δ 2.91–2.78 ppm, multiplet for the methine proton) and ketone-related protons (δ 1.49–1.25 ppm, m, for cyclohexyl CH) . Compare with computational predictions of chemical shifts for axial vs. equatorial conformers . IR spectroscopy confirms the carbonyl stretch (~1700 cm) .

Q. What purification techniques are recommended for this compound based on its physical properties?

- Methodological Answer : Utilize fractional distillation (boiling point: 180.5°C) or recrystallization from ethanol, leveraging its solubility profile (soluble in ethanol, insoluble in water) . For trace impurities, silica gel chromatography with hexane/ethyl acetate gradients is effective.

Advanced Research Questions

Q. How does the conformational dynamics of this compound influence its reactivity in asymmetric transfer hydrogenation (ATH)?

- Methodological Answer : Chair-flip interconversion between axial and equatorial conformers affects transition-state stability. Computational studies (e.g., M06-2X-D3) show the equatorial C(O)CH conformer is more stable by 0.58 kcal·mol, favoring transition states leading to R-1-cyclohexylethanol by 2–7 kcal·mol . Use density functional theory (DFT) to model conformer-specific activation barriers and predict enantiomeric excess (ee) via calculations .

Q. What methodological approaches are used to analyze enantioselectivity and product distribution in catalytic hydrogenation of this compound?

- Methodological Answer : Employ H NMR with internal standards (e.g., 1,3-dinitrobenzene) or gas chromatography (GC) with chiral columns to quantify 1-cyclohexylethanol and byproducts . Calculate selectivity using:

Optimize variables like catalyst loading (e.g., 0.1 mol% Ru), solvent (propan-2-ol), and H pressure (70 psi) .

Q. How can computational chemistry predict the stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Apply transition-state modeling (e.g., Noyori-Ikariya mechanism) to compare free-energy differences () between competing pathways . Validate computational results against experimental ee values using the equation:

where kcal·mol at 298 K .

Q. What factors determine the choice of chiral catalysts for achieving high enantiomeric excess in this compound hydrogenation?

- Methodological Answer : Evaluate precatalysts like (R,R)-I and (R,R)-II under identical conditions (propan-2-ol, 50°C). Catalyst performance correlates with ligand steric effects and electronic tuning. For example, bulky ligands enhance enantioselectivity by stabilizing specific transition states . Screen chiral modifiers (e.g., NOBIN) to optimize Ir/CeO activity and selectivity .

Q. In multi-step syntheses, how are intermediates derived from this compound characterized and validated?

- Methodological Answer : Use spectroscopic cross-validation (NMR, IR, mass spectrometry) and X-ray crystallography for unambiguous structural confirmation. For example, intermediate 3-cyclohexyl-1H-pyrazole-5-carboxylic acid was synthesized via oxalate condensation and hydrazine cyclization, with purity confirmed by H NMR . Compare retention times in HPLC with authentic standards to detect impurities.

属性

IUPAC Name |

1-cyclohexylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-7(9)8-5-3-2-4-6-8/h8H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIFKADJTWUGDOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231674 | |

| Record name | Cyclohexyl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823-76-7 | |

| Record name | Cyclohexyl methyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=823-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl methyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl methyl ketone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexyl methyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL METHYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53404H6B8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。